
6-amino-5,7-dimethyl-1H-1,8-naphthyridin-2-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-5,7-dimethyl-1H-1,8-naphthyridin-2-one;hydrochloride is a heterocyclic compound that belongs to the 1,8-naphthyridine family.
準備方法
The synthesis of 1,8-naphthyridines, including 6-amino-5,7-dimethyl-1H-1,8-naphthyridin-2-one;hydrochloride, can be achieved through various methods. Some of the common synthetic routes include:
Multicomponent Reactions (MCRs): These reactions involve the combination of multiple reactants to form the desired product in a single step.
Friedländer Approach: This method involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds containing an activated methylene group.
Metal-Catalyzed Synthesis: Transition metal catalysts can be used to facilitate the formation of 1,8-naphthyridines through various coupling reactions.
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction rates and improve yields in the synthesis of 1,8-naphthyridines.
化学反応の分析
6-amino-5,7-dimethyl-1H-1,8-naphthyridin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The 7-methyl group can be oxidized to form the corresponding aldehyde.
Reduction: Reduction of azido derivatives can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine core.
Cycloaddition: Cycloaddition reactions can be used to form ring-expanded products.
Common reagents and conditions used in these reactions include sodium azide, triphenylphosphine, selenium dioxide, and microwave irradiation . The major products formed from these reactions include amino, azido, and aldehyde derivatives .
科学的研究の応用
6-amino-5,7-dimethyl-1H-1,8-naphthyridin-2-one;hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives have shown potential as antibacterial, antimicrobial, and anticancer agents
Materials Science: 1,8-naphthyridines are used as ligands in coordination chemistry, components of light-emitting diodes, and dye-sensitized solar cells.
Chemical Biology: The compound is used in the development of molecular sensors and self-assembly host-guest systems.
Agriculture: Some derivatives possess herbicidal properties and are used for selective weed control.
作用機序
The mechanism of action of 6-amino-5,7-dimethyl-1H-1,8-naphthyridin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition leads to the disruption of DNA processes, resulting in cell death. Additionally, the compound can interact with adenosine receptors, affecting various physiological processes .
類似化合物との比較
6-amino-5,7-dimethyl-1H-1,8-naphthyridin-2-one;hydrochloride can be compared with other similar compounds in the 1,8-naphthyridine family, such as:
Gemifloxacin: An antibacterial agent used to treat bacterial infections.
Nalidixic Acid: An antibacterial agent used primarily for urinary tract infections.
Vosaroxin: An anticancer agent that intercalates with DNA and inhibits topoisomerase II.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its derivatives have shown promising results in various applications, making it a valuable compound for further research and development.
特性
CAS番号 |
51076-38-1 |
|---|---|
分子式 |
C10H12ClN3O |
分子量 |
225.67 g/mol |
IUPAC名 |
6-amino-5,7-dimethyl-1H-1,8-naphthyridin-2-one;hydrochloride |
InChI |
InChI=1S/C10H11N3O.ClH/c1-5-7-3-4-8(14)13-10(7)12-6(2)9(5)11;/h3-4H,11H2,1-2H3,(H,12,13,14);1H |
InChIキー |
DBGPMAGOVRGFHM-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC(=O)NC2=NC(=C1N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


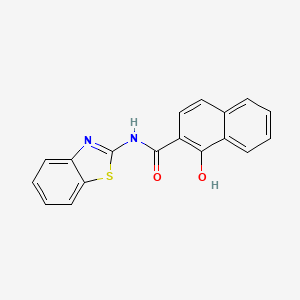
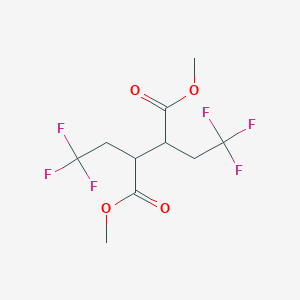
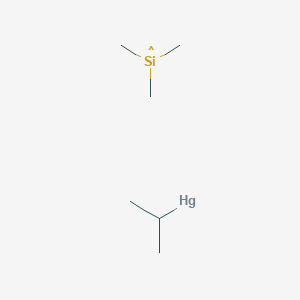
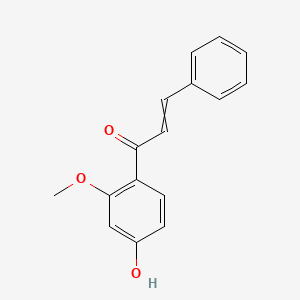
![3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14649406.png)
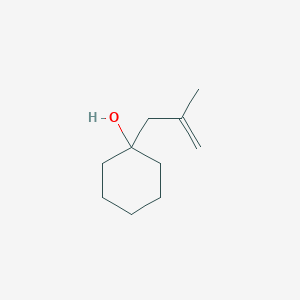

![Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate](/img/structure/B14649433.png)
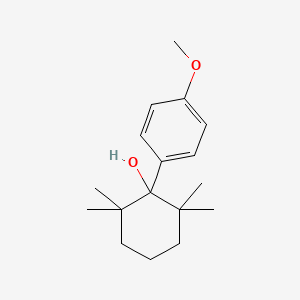
![[1,1'-Biphenyl]-2-amine, 2'-azido-](/img/structure/B14649440.png)

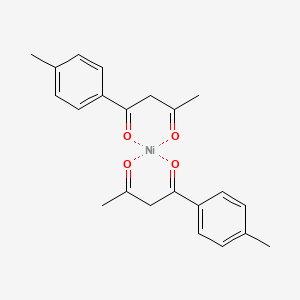

![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol](/img/structure/B14649456.png)
